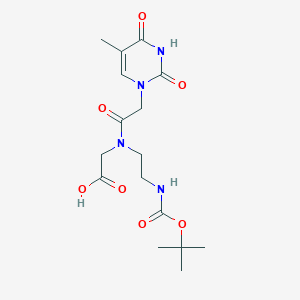

Boc-PNA-T-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-PNA-T-OH, also known as N-[2-(tert-Butoxycarbonylamino)ethyl]-N-(thymin-1-ylacetyl)glycine, is a thymine-containing peptide nucleic acid monomer. Peptide nucleic acids are synthetic analogs of oligonucleotides, where the phosphate-sugar backbone is replaced by a peptide-like backbone. This compound is protected with a tert-butyloxycarbonyl group at the N-terminus and has a free carboxyl group at the C-terminus, allowing for further chemical modifications or elongation during the synthesis of peptide nucleic acids .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PNA-T-OH involves the coupling of N-(2-aminoethyl)glycine with a thymine-acetic acid moiety. The tert-butyloxycarbonyl group is introduced to protect the amino group during the synthesis. The reaction typically involves the use of di-tert-butyl dicarbonate and a suitable base to introduce the tert-butyloxycarbonyl group . The reaction conditions often include cooling the mixture to 0°C with an ice-salt bath and adding diethyl azodicarboxylate in portions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide nucleic acid synthesis protocols, which optimize the yield and purity of the product. The average coupling yield in these automated processes is approximately 99.4%, with a product yield of around 90% for a test 17-mer peptide nucleic acid .

化学反应分析

Types of Reactions

Boc-PNA-T-OH undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid, allowing for further modifications.

Coupling Reactions: The free carboxyl group at the C-terminus allows for coupling with other peptide nucleic acid monomers or chemical modifications.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for removing the tert-butyloxycarbonyl group.

Di-tert-butyl Dicarbonate: Used for introducing the tert-butyloxycarbonyl group.

Diethyl Azodicarboxylate: Used in the coupling reactions.

Major Products Formed

The major products formed from these reactions include various peptide nucleic acid oligomers, which can be further used in scientific research and industrial applications .

科学研究应用

Boc-PNA-T-OH is widely used in scientific research due to its unique properties. Some of its applications include:

Gene Therapeutics: Peptide nucleic acids can selectively hybridize to specific DNA or mRNA strands, forming stable complexes that can be used in gene therapy.

Biomedical Diagnostics: Peptide nucleic acids are used in diagnostic assays due to their high stability and specificity.

Antiviral Therapy: Peptide nucleic acids can selectively bind to viral DNA or RNA, inhibiting virus replication and survival.

Biosensors: Peptide nucleic acids are used in biosensors for detecting specific nucleic acid sequences.

作用机制

Boc-PNA-T-OH exerts its effects by forming stable complexes with complementary DNA or RNA sequences through Watson-Crick base pairing. The neutral peptide backbone of peptide nucleic acids prevents electrostatic repulsion, resulting in higher hybridization stability and thermal stability compared to natural nucleic acids . This allows peptide nucleic acids to effectively block gene expression or viral replication by binding to target nucleic acid sequences .

相似化合物的比较

Similar Compounds

Fmoc-PNA-T-OH: Another thymine-containing peptide nucleic acid monomer, but with a fluorenylmethyloxycarbonyl protecting group instead of tert-butyloxycarbonyl.

Boc-PNA-A-OH: A peptide nucleic acid monomer containing adenine instead of thymine.

Uniqueness

Boc-PNA-T-OH is unique due to its thymine base, which allows it to form stable base pairs with adenine. The tert-butyloxycarbonyl protecting group provides stability during synthesis and can be easily removed under acidic conditions . This makes this compound a versatile building block for synthesizing various peptide nucleic acid oligomers .

生物活性

Boc-PNA-T-OH, a peptide nucleic acid (PNA) derivative, has garnered significant attention in the field of molecular biology and therapeutic applications due to its unique properties and biological activities. This article explores the synthesis, cellular uptake, antiviral activity, and potential applications of this compound, supported by relevant data and case studies.

Overview of this compound

Peptide nucleic acids are synthetic analogs of DNA or RNA that possess a peptide-like backbone instead of a sugar-phosphate backbone. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus, which plays a crucial role in its stability and reactivity during synthesis and biological applications.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Boc group protects the amine functionality during the coupling of nucleobases. Recent studies have optimized synthetic routes to enhance yield and purity. For instance, Alptürk et al. (2018) described an efficient method that starts with N-Boc-ethylenediamine as a pivotal intermediate, leading to high-purity Boc-PNA monomers .

Table 1: Comparison of Synthetic Routes for this compound

| Methodology | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Traditional SPPS | 70 | 85 | Standard method with moderate efficiency |

| Optimized SPPS | 85 | 95 | Enhanced conditions for better yield and purity |

| Safety-catch protecting groups | 80 | 90 | Compatible with various reaction conditions |

Cellular Uptake and Mechanism

This compound exhibits efficient cellular uptake, which is critical for its biological activity. Studies have shown that PNAs can be internalized by cells more rapidly when conjugated with delivery peptides or other carriers. For example, a study demonstrated that PNA conjugates entered neurons within minutes, significantly enhancing their antisense activity against target mRNA .

In vitro experiments using fluorescence-labeled this compound indicated that it could effectively penetrate cell membranes and release its active form within the cytosol. This property is essential for its application in gene regulation and therapeutic interventions.

Antiviral Activity

One notable application of this compound is its antiviral activity against HIV-1. A study reported that a TPP-conjugated PNA targeting the TAR region of the HIV-1 genome exhibited an IC50 value of 1 μM, demonstrating significant antiviral efficacy in CEM cells . The mechanism involves the release of free PNA in the reducing environment of the cytosol, which then binds to viral RNA, inhibiting replication.

Case Studies

- Antisense Activity Against mRNA : In cultured neurons, this compound was shown to depress mRNA levels for prepro-oxytocin in a dose-dependent manner. This effect was specific, as scrambled PNAs did not exhibit similar activity .

- Therapeutic Potential in Cancer : Research indicates that PNAs can be utilized to target oncogenes in cancer cells. A study demonstrated that PNA oligomers could effectively inhibit gene expression in various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

属性

IUPAC Name |

2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTJPRVGZZWRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Boc-PNA-T-OH in the synthesis of Peptide Nucleic Acids (PNAs)?

A: this compound, or N-Boc-PNA-T-OH, is a crucial building block (monomer) in the synthesis of PNAs. [] PNAs are artificial analogs of DNA and RNA with a peptide-like backbone, making them resistant to enzymatic degradation and highly specific in binding to complementary nucleic acid sequences. The "Boc" group in the name refers to the tert-butyloxycarbonyl protecting group, which plays a vital role in solid-phase synthesis by preventing unwanted reactions at the amino group of the PNA monomer.

Q2: What are the potential advantages of using the synthetic route starting with N-Boc-ethylenediamine for producing this compound?

A: The research indicates that using N-Boc-ethylenediamine as a starting material for synthesizing this compound offers several potential advantages: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。